molecular formula C10H16Cl2N2 B1402572 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1361112-24-4

2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No. B1402572
M. Wt: 235.15 g/mol
InChI Key: DXKDVBGANBPXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1265964-36-0 . It has a molecular weight of 235.16 . The IUPAC name for this compound is 2-(2-pyrrolidinylmethyl)pyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for “2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride” is 1S/C10H14N2.2ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H .


Physical And Chemical Properties Analysis

“2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structure

Research has explored the synthesis and structural analysis of compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride. For instance, studies have reported on the synthesis of thioanalogues of N-1-methylanabasine and nicotine, focusing on their spectral characteristics and structures (Wojciechowska-Nowak et al., 2011). These compounds offer insights into the structural dynamics of related pyridine and pyrrolidine derivatives.

Biological Activity

Some derivatives of pyrrolidine and pyridine compounds have shown biological activity. For example, a study synthesized new derivatives with pyrimidine fragments and found pronounced plant growth-stimulating effects (Pivazyan et al., 2019). This suggests potential agricultural applications for compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride.

Synthesis of Optically Active Ligands

Optically active ligands based on pyridine structures have been developed using derivatives like 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride. For instance, novel optically active 2-(pyrazol-1-yl)pyridines were prepared using adjacent quaternary carbon stereocenters (Kowalczyk & Skarżewski, 2005). These findings are significant for developing chiral N,N-donating ligands.

Cycloaddition Reactions

Pyrrolidine compounds, related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride, have been studied for their synthesis in cycloaddition reactions. Research has shown that these reactions can proceed under mild conditions to produce specific pyrrolidine derivatives, indicating potential for varied synthetic applications (Żmigrodzka et al., 2022).

Crystal Structure Analysis

Studies have also focused on the crystal structure analysis of pyridine and pyrrolidine derivatives. For example, research on monoalkylated 4'-aryl-substituted terpyridines has provided insights into their crystalline structures (Schulz et al., 2004). This is crucial for understanding the physical properties and potential applications of such compounds.

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

2-methyl-6-pyrrolidin-2-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-8-4-2-5-10(12-8)9-6-3-7-11-9;;/h2,4-5,9,11H,3,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKDVBGANBPXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.